B1575006 Cancer/testis antigen 1 (124-134)

Cancer/testis antigen 1 (124-134)

Cat. No. B1575006
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunotherapy Potential of CTA1 Cancer/testis (CT) antigens, like CTA1, are highly immunogenic and restricted mostly to tumors, making them prime targets for cancer vaccines and immunotherapy. Clinical trials focusing on CT antigens like MAGE-A and NY-ESO-1 are currently in progress, demonstrating the clinical potential of CTA1 in cancer treatment (Scanlan et al., 2002), (Caballero & Chen, 2009).

Expression in Various Cancers CT antigens, including CTA1, are expressed in multiple tumor types, such as melanoma, bladder, lung, and liver cancers. This expression is aberrant, as these antigens are usually restricted to germ cells in testis. Their expression pattern in cancer cells makes them suitable for therapeutic vaccine development (Simpson et al., 2005).

Role in Tumorigenesis and Immune Evasion CT antigens are evaluated for their role in oncogenesis. It's hypothesized that the reactivation of germline gene expression in tumors contributes to characteristics like immortality, invasiveness, and metastatic capacity. This aspect of CTA1 and other CT antigens opens avenues for further research into their role in cancer progression (Simpson et al., 2005).

Biomarker Potential Due to their restricted and specific expression in cancers, CT antigens like CTA1 could serve as biomarkers for early detection and monitoring of cancers. Their presence in various tumor types enhances their utility as diagnostic tools (Ghafouri-Fard & Modarressi, 2009).

Epigenetic Regulation CTA1's expression in cancer cells is influenced by epigenetic changes, such as DNA methylation and histone acetylation. Understanding the epigenetic regulation of CTA1 could provide insights into the mechanisms of cancer development and pave the way for new therapeutic strategies (Fratta et al., 2011).

properties

Product Name

Cancer/testis antigen 1 (124-134)

sequence

KEFTVSGNILT

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (124-134); NY-ESO-1 (124-134)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.